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molecular formula C12H17NO4S B8442744 Diethyl 2-(2-methyl-5-thiazolyl-methyl)-propanedioate

Diethyl 2-(2-methyl-5-thiazolyl-methyl)-propanedioate

Cat. No. B8442744
M. Wt: 271.33 g/mol
InChI Key: DRSSQKLMCCYWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053618

Procedure details

A mixture of 108 g of α-bromo-γ,γ-dicarbethoxy-butyraldehyde 300 ml of anhydrous dichloroethane and 27 g of thioacetamide was refluxed for 6 hours during which 200 ml of dichloroethane were slowly distilled and the same quantity of dichloroethane was added again to the mixture. The mixture was cooled to room temperature and 500 ml of ice water were added thereto. Concentrated ammonium hydroxide solution was added to the mixture to adjust the pH to 10-12 and the mixture was decanted. The aqueous phase was extracted with methylene chloride and the organic extracts were dried over magnesium sulfate, filtered and evaporated to dryness to obtain 110 g of diethyl 2-(2-methyl-5-thiazolyl-methyl)-propanedioate. A sample of the product was rectified to obtain the product with a boiling point of 102°C at 0.02 mm Hg.
Name
α-bromo-γ,γ-dicarbethoxy-butyraldehyde
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=O.[C:17]([NH2:20])(=[S:19])[CH3:18]>ClC(Cl)C>[CH3:18][C:17]1[S:19][C:2]([CH2:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:3][N:20]=1

Inputs

Step One
Name
α-bromo-γ,γ-dicarbethoxy-butyraldehyde
Quantity
300 mL
Type
reactant
Smiles
BrC(C=O)CC(C(=O)OCC)C(=O)OCC
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were slowly distilled
ADDITION
Type
ADDITION
Details
the same quantity of dichloroethane was added again to the mixture
ADDITION
Type
ADDITION
Details
500 ml of ice water were added
ADDITION
Type
ADDITION
Details
Concentrated ammonium hydroxide solution was added to the mixture
CUSTOM
Type
CUSTOM
Details
the mixture was decanted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)CC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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